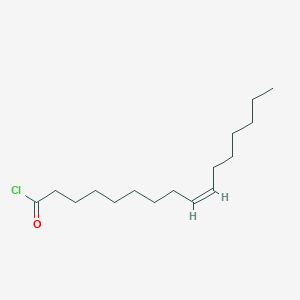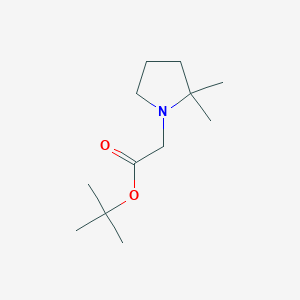
diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is known for its stability and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate tosylhydrazone derivative. The reaction is often carried out under mild conditions, using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Diethyl phosphite} + \text{Tosylhydrazone derivative} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
科学研究应用
Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the structure of phosphate esters, allowing it to inhibit enzymes that utilize phosphate-containing substrates. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
- Diethyl phosphonate
- Dimethyl phosphonate
- Diethyl vinylphosphonate
Uniqueness
Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate is unique due to the presence of the tosylhydrazono group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other phosphonates may not be as effective.
属性
IUPAC Name |
N-[(E)-2-diethoxyphosphorylethylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N2O5PS/c1-4-19-21(16,20-5-2)11-10-14-15-22(17,18)13-8-6-12(3)7-9-13/h6-10,15H,4-5,11H2,1-3H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWICZZGFOFTUKQ-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=NNS(=O)(=O)C1=CC=C(C=C1)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C/C=N/NS(=O)(=O)C1=CC=C(C=C1)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N2O5PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-[1-[(carbamoylamino)methyl]cyclohexyl]acetate](/img/structure/B8038829.png)
![4-Benzyl-4,5-dihydro-1H-[1,2,4]triazin-6-one](/img/structure/B8038831.png)



![N-[4-(trifluoromethyl)phenyl]piperidin-4-amine;dihydrochloride](/img/structure/B8038852.png)

![[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]hydrazine;hydrobromide](/img/structure/B8038869.png)


